2-Amino-4-methylfuran-3-carboxamide
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Overview
Description
2-Amino-4-methylfuran-3-carboxamide is a heterocyclic organic compound characterized by a furan ring substituted with an amino group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylfuran-3-carboxamide typically involves the reaction of 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further processed to obtain the desired compound . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of coupling reagents like DMT/NMM/TsO− or EDC under optimized conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-Amino-4-methylfuran-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-5-methylfuran-3-carboxamide
- 2-Amino-4-ethylfuran-3-carboxamide
- 2-Amino-4-methylthiophene-3-carboxamide
Comparison: Compared to its analogs, 2-Amino-4-methylfuran-3-carboxamide exhibits unique properties due to the presence of the furan ring, which imparts distinct electronic and steric effects. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
2-amino-4-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-2-10-6(8)4(3)5(7)9/h2H,8H2,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWOUHLGTAAWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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